

# Computational Analysis of Dimethyl Phenylphosphonite: A Methodological and Predictive Guide

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## Compound of Interest

Compound Name: *Dimethyl phenylphosphonite*

Cat. No.: *B1585561*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific and in-depth computational studies exclusively focused on **dimethyl phenylphosphonite** are not readily available in published scientific journals. Consequently, this technical guide has been developed by drawing upon computational methodologies and data from closely related organophosphorus compounds, primarily dimethyl methylphosphonate (DMMP), and established theoretical chemistry practices. The experimental protocols and quantitative data presented herein are intended to serve as a robust framework and predictive baseline for future computational investigations of **dimethyl phenylphosphonite**.

## Introduction

**Dimethyl phenylphosphonite**, with the chemical formula  $C_6H_5P(OCH_3)_2$ , is an organophosphorus compound of significant interest in synthetic chemistry, particularly as a ligand in various cross-coupling reactions.<sup>[1]</sup> Understanding its molecular structure, conformational landscape, and electronic properties through computational methods is crucial for optimizing its use in catalytic systems and for potential applications in materials science and drug design. This guide outlines established computational protocols that can be applied to **dimethyl phenylphosphonite** and presents predicted data based on studies of analogous molecules.

## Molecular Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> O <sub>2</sub> P	PubChem[2]
Molecular Weight	170.15 g/mol	Sigma-Aldrich[3][4]
CAS Number	2946-61-4	Sigma-Aldrich[1][3]
IUPAC Name	dimethoxy(phenyl)phosphane	PubChem[2]
SMILES String	COP(OC)c1ccccc1	Sigma-Aldrich[1]
InChI Key	LMZLQYYLELWCCW-UHFFFAOYSA-N	Sigma-Aldrich[1]

## Computational Methodology: A Detailed Protocol

The following protocols are based on common practices in the computational chemistry of organophosphorus compounds and provide a strong starting point for a thorough investigation of **dimethyl phenylphosphonite**.

### Geometry Optimization and Conformational Analysis

The first step in characterizing **dimethyl phenylphosphonite** is to determine its most stable three-dimensional structure.

Protocol:

- Initial Structure Generation: Construct the initial 3D structure of **dimethyl phenylphosphonite** using molecular modeling software such as Avogadro or GaussView.
- Conformational Search: Due to the rotational freedom around the P-C and P-O bonds, a comprehensive conformational search is necessary. This can be performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify low-energy conformers.

- **Quantum Mechanical Optimization:** Each identified conformer should then be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of method and basis set for such molecules is B3LYP/6-311++G(d,p).
- **Frequency Analysis:** Following optimization, a vibrational frequency calculation at the same level of theory must be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

## Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

Protocol:

- **Molecular Orbital (MO) Analysis:** Based on the optimized geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's kinetic stability and chemical reactivity.
- **Natural Bond Orbital (NBO) Analysis:** Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can reveal the nature of the bonding within the molecule.
- **Molecular Electrostatic Potential (MEP) Mapping:** Generate an MEP surface to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

## Vibrational Spectra Simulation

Simulated vibrational spectra can aid in the interpretation of experimental spectroscopic data.

Protocol:

- **Harmonic Frequency Calculation:** As mentioned in the geometry optimization protocol, harmonic vibrational frequencies are calculated to confirm minima and to generate theoretical IR and Raman spectra.

- **Scaling Factors:** It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. The appropriate scaling factor depends on the level of theory and basis set used.
- **Visualization:** The calculated spectra can be visualized and compared with experimental data to assign vibrational modes to specific molecular motions.

## Predicted Quantitative Data

The following tables present predicted quantitative data for **dimethyl phenylphosphonite**. These predictions are based on typical results from DFT calculations on analogous organophosphorus compounds.

## Predicted Geometrical Parameters

These values are hypothetical and represent what would be expected from a DFT B3LYP/6-311++G(d,p) calculation.

Parameter	Predicted Value
Bond Lengths (Å)	
P-C(phenyl)	1.85
P-O	1.62
O-C(methyl)	1.43
C-C (phenyl, avg.)	1.40
C-H (phenyl, avg.)	1.09
C-H (methyl, avg.)	1.10
Bond Angles (°) **	
C(phenyl)-P-O	103.5
O-P-O	100.0
P-O-C(methyl)	118.0
Dihedral Angles (°) **	
C(phenyl)-P-O-C(methyl)	Variable (conformational)

## Predicted Vibrational Frequencies

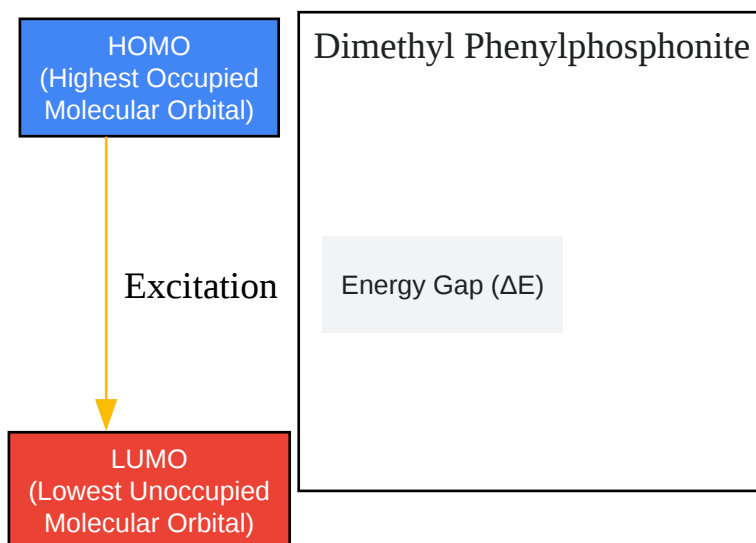
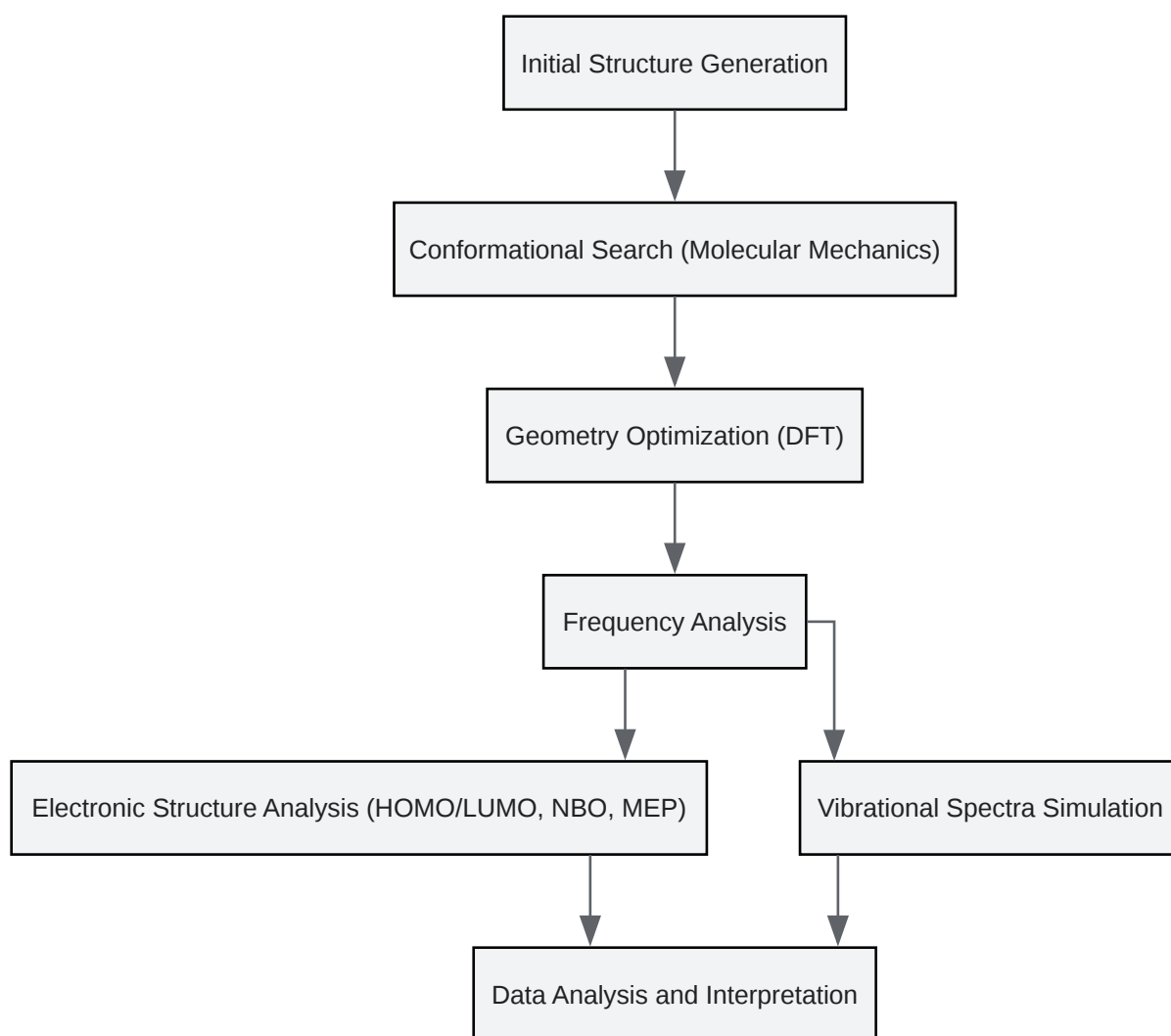
Key vibrational modes and their predicted frequencies are listed below. These would be obtained from a harmonic frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )
P-O Stretch	1030 - 1050
P-C(phenyl) Stretch	700 - 750
O-C(methyl) Stretch	1180 - 1200
C-H (phenyl) Stretch	3050 - 3100
C-H (methyl) Stretch	2900 - 3000
Phenyl Ring Modes	1400 - 1600

## Visualizations

### Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a molecule like **dimethyl phenylphosphonite**.



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